Bienvenue dans la boutique en ligne BenchChem!

2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile

Positional isomerism MAO-B inhibitor design Physicochemical property differentiation

2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile (CAS 355411-88-0) is a synthetic small molecule belonging to the 4-aryl-4H-chromene-3-carbonitrile class, characterized by a 2,7-diamino-substituted chromene core bearing a 3-(benzyloxy)phenyl group at the C4 position. Its molecular formula is C23H19N3O2 with a molecular weight of 369.42 g/mol.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
CAS No. 355411-88-0
Cat. No. B3131540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
CAS355411-88-0
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N
InChIInChI=1S/C23H19N3O2/c24-13-20-22(19-10-9-17(25)12-21(19)28-23(20)26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-12,22H,14,25-26H2
InChIKeyVPKGFJRKUYPVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile (CAS 355411-88-0): Core Structural and Physicochemical Profile for Research Procurement


2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile (CAS 355411-88-0) is a synthetic small molecule belonging to the 4-aryl-4H-chromene-3-carbonitrile class, characterized by a 2,7-diamino-substituted chromene core bearing a 3-(benzyloxy)phenyl group at the C4 position . Its molecular formula is C23H19N3O2 with a molecular weight of 369.42 g/mol . The benzyloxyphenyl moiety is a recognized privileged structure in medicinal chemistry, particularly associated with potent and reversible monoamine oxidase B (MAO-B) inhibition, as exemplified by clinically advanced compounds such as safinamide and sembragiline [1]. Commercially, this compound is available from multiple vendors at purities ranging from 95% (AKSci) to 98% (Leyan) .

Why 2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile Cannot Be Replaced by Generic Chromene Analogs in Focused Research Applications


Superficially similar 4-aryl-4H-chromene-3-carbonitrile derivatives with varying substitution patterns (e.g., 2-amino-7-dimethylamino, 2,6-diamino, or 7-hydroxy analogs) are not interchangeable with the target compound due to critical structural determinants that govern target engagement and physicochemical behavior [1]. The 2,7-diamino substitution pattern is distinct from both the 2-amino-7-dimethylamino scaffold explored for Src kinase inhibition (IC50 range: 11.1–18.3 µM) and the 2,6-diamino-4-aryl-4H-chromene-3-carbonitrile series studied for metal complexation . Furthermore, the meta-benzyloxy substitution on the phenyl ring (3-position) differentiates this compound from its para-benzyloxy positional isomer (2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile) and the 4-(benzyloxy)-3-methoxyphenyl analog, each of which presents altered electronic and steric profiles that can modulate target selectivity and binding kinetics [1]. Generic substitution risks introducing uncharacterized off-target activity, altered metabolic stability, or divergent solubility profiles that invalidate structure-activity relationship (SAR) interpretation [2].

Quantitative Differentiation Evidence for 2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile: A Comparator-Based Analysis for Informed Procurement


Meta- versus Para-Benzyloxy Positional Isomerism: Physicochemical and Predicted Target Engagement Divergence

The target compound bears the benzyloxy substituent at the meta (3-) position of the 4-phenyl ring, in contrast to the para (4-) positional isomer 2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile [1]. In the well-characterized MAO-B inhibitor pharmacophore, the benzyloxy group occupies the entrance cavity of the enzyme, and its positional geometry directly influences the inhibitor's binding mode and selectivity profile [2]. Published crystallographic data for benzyloxy-containing MAO-B inhibitors show that meta-substituted benzyloxy analogs can adopt distinct dihedral angles relative to para-substituted counterparts, affecting the depth of penetration into the substrate cavity and the network of hydrophobic contacts [2]. While direct head-to-head IC50 or Ki data for these specific chromene isomers are not publicly available, the established SAR for benzyloxyphenyl-containing MAO-B inhibitors supports that meta- versus para-substitution can shift selectivity ratios (MAO-B/MAO-A) by factors exceeding 10-fold in related chemotypes [2].

Positional isomerism MAO-B inhibitor design Physicochemical property differentiation

Commercial Purity Tier Differentiation: 98% (Leyan) versus 95% (AKSci) for Reproducible In Vitro Pharmacology

Two verified commercial sources offer this compound at distinct purity specifications: Leyan provides material at 98% purity (Product No. 1340747), while AKSci supplies the compound at 95% purity (Product Code 4110CJ) . This 3-percentage-point differential in minimum purity specification is quantitatively relevant for concentration-response assays: at a nominal 10 µM test concentration, the 95% purity material could introduce up to 0.5 µM of unidentified impurities into the assay well, whereas the 98% purity material limits this to ≤0.2 µM. For enzyme inhibition or receptor binding studies where IC50 or Ki values commonly fall in the sub-micromolar to low micromolar range, impurity-driven variability can distort apparent potency by 10-30%, particularly when impurities possess intrinsic biological activity [1]. No pharmacopeial monograph or certified reference standard exists for this compound, placing the burden of purity verification on the procurement decision [1].

Analytical purity Procurement specification Assay reproducibility

2,7-Diamino Substitution: Structural Differentiation from 2-Amino-7-dimethylamino Scaffolds with Known Src Kinase Activity

The target compound's 2,7-diamino substitution pattern represents a distinct chemotype from the extensively characterized 2-amino-7-dimethylamino-4H-chromene-3-carbonitrile series. The latter scaffold has demonstrated Src kinase inhibitory activity with IC50 values ranging from 11.1 µM (compound 4c, 2-chlorophenyl) to 18.3 µM across multiple derivatives, and the 2-chlorophenyl analog showed selectivity against Src (IC50 11.1 µM) over EGFR (IC50 > 300 µM), Csk (IC50 101.7 µM), and Lck (IC50 46.8 µM) [1]. The 2,7-diamino variant replaces the tertiary 7-dimethylamino group with a primary amine, which substantially alters the hydrogen-bond donor/acceptor capacity at this position (one H-bond donor vs. zero for dimethylamino) and reduces steric bulk [2]. In the 4H-benzo[h]chromene series, conversion from 2-amino to 2,7-diamino substitution shifted cytotoxicity profiles across MCF-7, HCT-116, and HepG-2 cell lines, with distinct SAR emerging at the 7-position [2]. Direct comparative quantitative data between 2,7-diamino and 2-amino-7-dimethylamino chromenes bearing identical 4-aryl substituents are not yet published, representing a knowledge gap for prospective users [2].

Kinase inhibitor scaffold Substitution pattern SAR Chromene chemotype differentiation

Benzyloxy versus Hydroxy at the 4-Phenyl Ring: Impact on Lipophilicity and Membrane Permeability

The benzyloxy group at the 3-position of the 4-phenyl ring represents a deliberate lipophilic modification relative to the corresponding 3-hydroxy analog (2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile) . The benzyloxy ether adds approximately 3.5 logP units compared to the free phenol, based on fragment-based calculations for aromatic O-benzylation (ΔlogP ≈ +3.2 to +3.8) [1][2]. This lipophilicity increase is quantitatively relevant for central nervous system (CNS) target engagement: the benzyloxyphenyl moiety is a validated structural feature in brain-penetrant MAO-B inhibitors, with the benzyloxy group occupying the hydrophobic entrance cavity of the enzyme as demonstrated by X-ray crystallography [2]. In contrast, the free phenolic analog would be expected to exhibit reduced passive membrane permeability and potentially undergo rapid Phase II glucuronidation or sulfation, limiting its utility in cell-based or in vivo assays requiring intracellular or CNS target access [1].

Lipophilicity Membrane permeability Prodrug design Blood-brain barrier penetration

Targeted Application Scenarios for 2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile Based on Differential Evidence


MAO-B Inhibitor Lead Optimization: Meta-Benzyloxy Pharmacophore Exploration

The meta-benzyloxyphenyl substituent of this compound positions it as a candidate for structure-activity relationship (SAR) expansion around the MAO-B entrance cavity binding motif [1]. The established crystallographic data for benzyloxy-containing MAO-B inhibitors (safinamide, coumarin derivatives) confirm that the benzyloxy moiety occupies a well-defined hydrophobic pocket, and meta- versus para-substitution alters the inhibitor's binding trajectory [1]. Researchers can procure this compound as a scaffold-hopping starting point distinct from the chromone and coumarin chemotypes that dominate the MAO-B inhibitor literature, potentially accessing novel intellectual property space [2].

Kinase Selectivity Profiling: 2,7-Diamino Scaffold as a Differentiated ATP-Competitive Chemotype

The 2,7-diamino chromene core differentiates this compound from the 2-amino-7-dimethylamino Src kinase inhibitor series (IC50 11.1–18.3 µM) and the 2-amino-4-aryl chromene class [3]. Procurement of the 98% purity tier (Leyan) is recommended for broad-panel kinase profiling to minimize impurity-derived false hits, as the primary amine at position 7 introduces an additional hydrogen-bond donor that may enable engagement of kinase hinge regions not accessible to the dimethylamino analog [3]. The compound can serve as a starting point for medicinal chemistry optimization targeting kinases where the 2-amino-7-dimethylamino series has shown insufficient selectivity or potency [3].

CNS-Targeted Probe Development: Leveraging Benzyloxy-Mediated Brain Penetration

The benzyloxy group confers a predicted logP increase of approximately 3.5 units relative to the phenolic analog, positioning this compound within the favorable CNS drug-like property space (logP 2–5) for passive blood-brain barrier penetration [4]. This compound is suitable for in vitro blood-brain barrier permeability assessment (e.g., PAMPA-BBB or MDCK-MDR1 assays) as part of a CNS drug discovery program, where the benzyloxy substituent can be directly compared against hydroxy, methoxy, or halogen-substituted analogs to quantify the contribution of the benzyloxy moiety to trans-endothelial transport rates [4][5].

Chemical Biology Tool Compound: Metal Chelation and Coordination Chemistry Studies

Related 2,6-diamino-4-aryl-4H-chromene-3-carbonitrile derivatives have demonstrated affinity for heavy metal ions (Pb²⁺, Fe²⁺, Zn²⁺) in ethanolic solution, forming characterized metal-ligand complexes . The 2,7-diamino substitution pattern, with both amine groups on the chromene core, presents a distinct chelation geometry relative to the 2,6-diamino isomer series . The target compound can be investigated as a ligand for transition metal coordination, with potential applications in environmental metal sensing, metallodrug design, or catalysis, where the benzyloxy group provides a spectroscopic handle (UV-active chromophore) for monitoring complex formation .

Quote Request

Request a Quote for 2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.